molecular formula C28H23FN2O3 B11665703 2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11665703
M. Wt: 454.5 g/mol
InChI Key: QYVUNKLCOHFUCM-UHFFFAOYSA-N
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Description

2-{3-[(4-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-{3-[(4-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol, methoxybenzaldehyde, and aniline derivatives.

    Formation of Intermediates: The initial steps involve the formation of key intermediates through reactions such as nucleophilic substitution and condensation.

    Cyclization: The intermediates undergo cyclization to form the tetrahydroquinazoline core.

    Final Modifications: The final steps involve modifications to introduce the fluorophenoxy and methoxyphenyl groups.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

2-{3-[(4-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield simpler derivatives.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts .

Scientific Research Applications

2-{3-[(4-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(4-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use[4][4].

Comparison with Similar Compounds

2-{3-[(4-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can be compared with similar compounds such as:

Properties

Molecular Formula

C28H23FN2O3

Molecular Weight

454.5 g/mol

IUPAC Name

2-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]-3-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C28H23FN2O3/c1-33-26-16-11-19(17-20(26)18-34-23-14-12-21(29)13-15-23)27-30-25-10-6-5-9-24(25)28(32)31(27)22-7-3-2-4-8-22/h2-17,27,30H,18H2,1H3

InChI Key

QYVUNKLCOHFUCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)COC5=CC=C(C=C5)F

Origin of Product

United States

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